3-Bromo-2,4-dichloroaniline
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Overview
Description
3-Bromo-2,4-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is a pale-yellow to yellow-brown solid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichloroaniline typically involves the bromination of 2,4-dichloroaniline. The process can be summarized as follows:
Dissolution: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.
Bromination: Bromine is added dropwise at room temperature while stirring, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain mild conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution: Products include various substituted anilines.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives
Scientific Research Applications
3-Bromo-2,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichloroaniline: Lacks the bromine atom, making it less reactive in certain reactions.
3,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloroaniline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Bromo-2,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .
Biological Activity
3-Bromo-2,4-dichloroaniline (CAS Number: 80026-10-4) is an organic compound with significant biological activity, primarily studied for its potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C6H4BrCl2N. Its structure includes two chlorine atoms and one bromine atom attached to an aniline backbone, which enhances its reactivity and biological interactions. The compound appears as a pale-yellow solid and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and biological studies.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, particularly enzymes. The halogen substituents (bromine and chlorine) increase the compound's electrophilicity, allowing it to engage in electrophilic substitution reactions. This reactivity can lead to enzyme inhibition, particularly affecting cytochrome P450 enzymes, which are crucial in drug metabolism pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, potentially influencing drug metabolism and pharmacokinetics. This inhibition could lead to altered gastrointestinal absorption and blood-brain barrier permeability.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In comparative studies, it demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 15.62 | |
Staphylococcus aureus | 31.25 | |
Pseudomonas aeruginosa | 62.50 |
Study on Enzyme Interaction
In a study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity at concentrations as low as 10 µM. This suggests potential implications for drug interactions and metabolic pathways in vivo.
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited bactericidal effects with MIC values that suggest it could serve as a viable alternative or complement to traditional antibiotics .
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Pharmaceuticals : Investigated for potential use in drug formulations due to its biological activity.
- Agrochemicals : Used as an intermediate in the synthesis of pesticides and herbicides.
- Dyes and Pigments : Acts as a precursor in the production of various dyes owing to its unique chemical structure.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
2,4-Dichloroaniline | 554-00-7 | Lacks bromine; contains two chlorine atoms |
3-Bromo-2-chloroaniline | 118804-39-0 | Contains only one chlorine atom |
4-Bromo-2,5-dichloroaniline | 1940-27-8 | Different substitution pattern affecting reactivity |
The presence of both bromine and chlorine atoms in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable for specific chemical applications.
Properties
IUPAC Name |
3-bromo-2,4-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAIAXCATBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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